4-Bromo-3'-cyanobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFDIREDCVUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362711 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-42-6 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Transformations and Reactivity Profiles of 4 Bromo 3 Cyanobiphenyl
Reactions Involving the Aryl Bromide Moiety
The aryl bromide moiety of 4-bromo-3'-cyanobiphenyl is a versatile functional group that serves as a key site for a variety of synthetic transformations. Its reactivity is primarily centered on its ability to participate in metal-catalyzed cross-coupling reactions, undergo nucleophilic substitution under specific conditions, and be removed via reductive processes.
Further Cross-Coupling for Aryl-Aryl or Aryl-Heteroatom Bond Formation
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling are widely employed to connect two aryl units.
In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of complex terphenyl or higher-order biaryl systems from this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. A variety of phosphine ligands can be employed to enhance the catalytic activity of the palladium center. nih.gov For instance, palladium(II) acetate combined with electron-rich phosphine ligands has proven effective for the coupling of various aryl bromides. nih.govugr.es The reaction can be performed under mechanochemical conditions (solid-state) or in solution, with the former often offering a more sustainable approach. nih.gov
The versatility of this approach is demonstrated by its applicability to a wide range of substrates, including those with various functional groups. The cyano group on the second phenyl ring of the this compound molecule is generally tolerant of the conditions used for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Catalyst System | Boron Reagent | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ / Phosphine Ligand (e.g., DavePhos, SPhos) | Arylboronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄, KᵗBuO | Toluene, Dioxane, THF, H₂O | 80-110 °C |
| Pd Nanoparticles on Graphene | Arylboronic Acid | K₂CO₃ | Ethanol/H₂O | Reflux |
| SPhos-Pd Precatalyst | Arylboronic Acid | KᵗBuO | Toluene/THF | 90 °C |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The classic SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. nih.gov
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govresearchgate.net In this compound, the bromine atom is the leaving group. However, there are no strong electron-withdrawing groups directly on the same aromatic ring as the bromine. The 3'-cyano group is on the adjacent phenyl ring and is in a meta position relative to the biphenyl (B1667301) linkage, which means its ability to activate the bromine for SNAr through resonance is negligible.
Consequently, subjecting this compound to traditional SNAr conditions with common nucleophiles (e.g., alkoxides, amines) is unlikely to result in a facile reaction. While some SNAr reactions are now understood to proceed through a concerted mechanism rather than a stepwise one, the requirement for electronic activation of the aryl halide generally remains. nih.govnih.gov Therefore, achieving nucleophilic substitution at the bromine position would likely require harsh reaction conditions or alternative catalytic pathways, such as copper-catalyzed Ullmann-type reactions.
Reductive Debromination Studies
Reductive debromination is the process of removing the bromine atom from an aromatic ring and replacing it with a hydrogen atom. This transformation can be valuable for removing a directing or blocking group after it has served its synthetic purpose. organic-chemistry.org
A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The process is generally clean and high-yielding. A key advantage of this method is its functional group tolerance; bromides can be selectively reduced in the presence of other groups like cyano, nitro, or keto moieties. organic-chemistry.org This selectivity makes catalytic hydrogenation a suitable method for converting this compound into 3-cyanobiphenyl without affecting the nitrile group.
Table 2: Conditions for Reductive Debromination of Aryl Bromides
| Reagent System | Solvent | Conditions | Product |
|---|---|---|---|
| H₂ (gas), 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, Atmospheric Pressure | Debrominated Arene |
| Sodium Hypophosphite, Pd/C | Alcohol/Water | Elevated Temperature | Debrominated Arene |
Theoretical studies on other brominated aromatic compounds suggest that electron-induced reductive debromination is also a possible pathway, where the molecule captures an electron to form an anion radical, which then expels a bromide ion. nih.gov
Reactions Involving the Nitrile Functionality
The nitrile (cyano) group is a highly versatile functional group due to the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgchemistrysteps.com This allows for a range of transformations, including reduction to amines or aldehydes and nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Reduction to Primary Amine or Aldehyde Derivatives
The nitrile group of this compound can be readily reduced to afford either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Amines: Complete reduction of the nitrile to a primary amine (-(CH₂)NH₂) is achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.org Other reducing agents, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, can also reduce a variety of aromatic nitriles to their corresponding primary amines in high yields. organic-chemistry.orgnih.gov
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) requires a less reactive, sterically hindered hydride source to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C). DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup step to release the aldehyde. chemistrysteps.comlibretexts.org
Table 3: Reagents for the Reduction of the Nitrile Group
| Desired Product | Reagent | Typical Conditions | Intermediate |
|---|---|---|---|
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Ether, Reflux 2. H₂O Workup | Dianion Species |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene or CH₂Cl₂, -78 °C 2. H₂O or mild acid Workup | Imine-Aluminum Complex |
Nucleophilic Addition Reactions at the Cyano Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgnih.gov This reactivity allows for the construction of more complex molecular architectures.
One of the most common nucleophilic addition reactions involves organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. The addition of a Grignard reagent to the nitrile group of this compound would form an intermediate imine salt. libretexts.org This salt is then hydrolyzed upon acidic workup to yield a ketone. This two-step sequence provides a powerful method for forming a new carbon-carbon bond and introducing a carbonyl group.
The nitrile group can also be activated towards nucleophilic attack by Lewis acids or protic solvents. nottingham.ac.uk In the presence of a nucleophile like an alcohol or a thiol, this can lead to the formation of imidates or thioimidates, respectively. nih.gov The hydrolysis of nitriles to carboxylic acids, which proceeds via the nucleophilic addition of water under acidic or basic conditions, is another fundamental reaction of this functional group. chemistrysteps.comlibretexts.org
Hydrolysis and Related Transformations
The cyano group (-CN) of this compound serves as a versatile functional handle that can be transformed into other valuable moieties. A primary transformation is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a base (like NaOH or KOH). libretexts.orglibretexts.orgthieme-connect.de The resulting product is 4'-bromo-[1,1'-biphenyl]-3-carboxylic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as esterification or conversion to an acid chloride, enabling the formation of esters and amides, respectively.
Beyond hydrolysis, the cyano group can undergo other transformations. For instance, it can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up another avenue for derivatization through reactions characteristic of primary amines.
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of this compound is composed of two phenyl rings, each with its own reactivity towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the bromine atom and the cyano group, govern the position of any incoming electrophile.
Ring A (with the -Br substituent): The bromine atom is a deactivating but ortho, para-directing group. Therefore, electrophilic attack on this ring will preferentially occur at the positions ortho and para to the bromine atom.
Ring B (with the -CN substituent): The cyano group is a strongly deactivating and meta-directing group. researchgate.net Consequently, electrophilic substitution on this ring will be directed to the positions meta to the cyano group.
Derivatization for Complex Molecular Architectures
This compound is a valuable building block for creating more complex molecules, largely due to the reactivity of its bromo and cyano functional groups.
The bromine atom on the biphenyl core is particularly useful for introducing flexible linkers and various terminal groups via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the bromine atom can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst. nih.govugr.essemanticscholar.org This allows for the attachment of alkyl chains, which can serve as flexible linkers, or other functionalized aryl groups. The properties of these linkers, such as their length and flexibility, can be precisely controlled by choosing the appropriate boronic acid or ester. nih.gov
Similarly, other cross-coupling reactions like the Stille coupling (using organotin reagents) can also be employed for this purpose. nih.gov These reactions are fundamental in synthesizing molecules with tailored architectures for applications in materials science and medicinal chemistry.
Biphenyl derivatives are crucial components in the field of liquid crystals. researchgate.net this compound can be used as a precursor to synthesize liquid crystal dimers. These molecules typically consist of two rigid mesogenic units (the cyanobiphenyl part) connected by a flexible spacer. The presence of the cyano group is significant as its strong dipole moment contributes to the formation of liquid crystalline phases.
The synthesis of these dimers often involves a two-step process. First, a flexible linker, typically a diol or a dihalide, is used to connect two molecules of a biphenyl derivative. For example, the bromine atom of this compound can be reacted to form a new carbon-carbon or ether linkage with a spacer. Subsequent reactions can then be used to build the second mesogenic unit. The length and parity (odd or even number of atoms) of the flexible spacer have a profound impact on the mesomorphic properties of the resulting dimer, influencing the types of liquid crystal phases observed and their transition temperatures. mdpi.comnsf.govelsevierpure.com
Below is a table showing representative data for a series of symmetric liquid crystal dimers, 1,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB), illustrating the effect of the flexible alkylene spacer length (n) on their phase transition temperatures.
| Spacer Length (n) | Phase Transitions (°C) |
|---|---|
| 5 | Cr 108.0 N 121.0 I |
| 7 | Cr 101.5 NTB 104.5 N 116.5 I |
| 9 | Cr 98.0 NTB 106.0 N 110.0 I |
| 11 | Cr 95.0 NTB 103.0 N 105.5 I |
Mechanistic Investigations in the Synthesis and Reactivity of 4 Bromo 3 Cyanobiphenyl Analogs
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
The synthesis of 4-bromo-3'-cyanobiphenyl and its analogs frequently employs transition metal-mediated cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for forming the crucial aryl-aryl bond. nih.gov The mechanism of these reactions is centered around a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org
Transmetalation : In this step, the organic group from an organoboron compound (e.g., a cyanophenylboronic acid) is transferred to the palladium(II) complex. wikipedia.org This process requires the presence of a base, which activates the organoboron species, facilitating the exchange of the halide or other ligand on the palladium center with the aryl group from the boronic acid. libretexts.org
Reductive Elimination : The final step involves the two organic groups (the bromo-aryl and the cyano-aryl) coupling to form the biphenyl (B1667301) C-C bond. youtube.com This occurs from the Pd(II) intermediate, which reductively eliminates the final product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.comlibretexts.org
The efficiency and outcome of the catalytic cycle are significantly influenced by the choice of ligands, solvents, and the base employed. Phosphine ligands, for example, play a crucial role by stabilizing the palladium intermediates and modulating their reactivity to favor the desired reaction pathway. wikipedia.org
| Step | Description | Change in Pd Oxidation State | Key Intermediates |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting into the C-Br bond. | 0 → +2 | Ar-Pd(II)-Br complex |
| Transmetalation | The aryl group from the organoboron reagent (Ar'-B(OH)₂) replaces the bromide on the palladium center. A base is required. | No Change (+2) | Ar-Pd(II)-Ar' complex |
| Reductive Elimination | The two aryl groups are coupled to form the biphenyl product (Ar-Ar'). The catalyst is regenerated. | +2 → 0 | Pd(0) catalyst |
Studies on Regioselectivity and Chemoselectivity
Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of this compound via cross-coupling, regioselectivity is explicitly controlled by the choice of starting materials. For instance, the Suzuki coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile, or 1-bromo-4-iodobenzene (B50087) with 3-cyanophenylboronic acid, ensures the desired 1,1'-linkage and the specific 4-bromo and 3'-cyano substitution pattern.
When considering the functionalization of a pre-existing biphenyl skeleton, such as the bromination of 3-cyanobiphenyl, regioselectivity becomes a critical challenge governed by the directing effects of the cyano group. The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic bromination would be directed to the positions meta to the cyano group on that ring, while the substitution on the other ring would be directed by its own electronics, typically favoring the para position. nih.gov
Chemoselectivity is the preferential reaction of one functional group over others in a multifunctional molecule. This compound contains two key functional groups: the bromo substituent and the cyano group. In transition metal-catalyzed cross-coupling reactions, high chemoselectivity is observed. The carbon-bromine (C-Br) bond is highly reactive toward oxidative addition by a Pd(0) catalyst, making it the primary site for reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. nih.govresearchgate.net The cyano group (nitrile) is generally stable and unreactive under these conditions, allowing it to be carried through the reaction sequence unchanged. nih.gov This selective reactivity of the C-Br bond is fundamental to the use of this compound as a building block for more complex molecules. nih.gov
Role of Radical Initiators and Oxidants in Bromination Reactions
The synthesis of brominated biphenyls can be achieved through the bromination of a methyl-substituted precursor, such as the conversion of 4'-methyl-2-cyanobiphenyl to 4'-bromomethyl-2-cyanobiphenyl. This specific type of reaction, a benzylic bromination, proceeds via a free-radical chain mechanism rather than an electrophilic aromatic substitution. patsnap.comgoogle.com
The mechanism involves three key stages: byjus.com
Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to generate initial radicals. These radicals then abstract a bromine atom from a molecule of Br₂, producing a bromine radical (Br•). byjus.com
Propagation : The highly reactive bromine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of the biphenyl precursor. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. byjus.com
Termination : The reaction is concluded when radicals combine with each other.
A significant challenge in these reactions is the formation of hydrogen bromide (HBr) as a byproduct, which can inhibit the reaction. patsnap.comgoogle.com To overcome this, an oxidant, such as sodium bromate (B103136) (NaBrO₃) or a chlorate, is often added. google.com The oxidant reacts with the HBr byproduct to regenerate elemental bromine (Br₂), thus maintaining the concentration of the brominating agent and allowing the reaction to proceed to completion efficiently. This strategy enables the use of smaller quantities of molecular bromine, improving the atom economy and safety of the process. google.com
| Reagent Type | Example(s) | Role in the Reaction |
|---|---|---|
| Substrate | 4'-Methyl-2-cyanobiphenyl | The starting material to be brominated at the benzylic position. |
| Brominating Agent | Bromine (Br₂) | The source of bromine atoms for the reaction. |
| Radical Initiator | AIBN, Benzoyl Peroxide | Generates the initial radicals to start the chain reaction. byjus.com |
| Oxidant | Sodium Bromate (NaBrO₃) | Reacts with HBr byproduct to regenerate Br₂, preventing reaction inhibition. google.com |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Cyanobiphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution 1D and advanced 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the structure of 4-Bromo-3'-cyanobiphenyl. The chemical shifts (δ) are influenced by the electronic effects of the bromo and cyano substituents and the anisotropic effects of the aromatic rings. uoi.gr
The ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the 4-bromophenyl ring (H-2, H-3, H-5, H-6) form a characteristic AA'BB' system due to the magnetic symmetry, appearing as two sets of doublets. The protons on the 3-cyanophenyl ring (H-2', H-4', H-5', H-6') constitute a more complex spin system, yielding distinct multiplets for each proton.
The proton-decoupled ¹³C NMR spectrum should display signals for all 13 carbon atoms in the molecule. hw.ac.uk The chemical shifts are highly informative: the carbon bearing the cyano group (C-3') and the carbon attached to the bromine atom (C-4) are significantly influenced by the electronegativity and resonance effects of these substituents. The carbon of the nitrile group itself (C≡N) appears at a characteristic downfield shift. uoi.gr
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Predicted data is based on standard substituent effects and analysis of similar biphenyl (B1667301) structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | ~139-141 |
| 2, 6 | ~7.50-7.60 | d | ~128-130 |
| 3, 5 | ~7.60-7.70 | d | ~132-134 |
| 4 | - | - | ~122-124 |
| 1' | - | - | ~140-142 |
| 2' | ~7.80-7.90 | s (or t) | ~129-131 |
| 3' | - | - | ~112-114 |
| 4' | ~7.75-7.85 | d | ~133-135 |
| 5' | ~7.55-7.65 | t | ~130-132 |
| 6' | ~7.70-7.80 | d | ~131-133 |
| C≡N | - | - | ~118-120 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural confirmation by establishing atomic connectivity. omicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on each aromatic ring, such as between H-2/H-3 and H-5/H-6 on the bromophenyl ring, and among H-4', H-5', and H-6' on the cyanophenyl ring. This confirms the intra-ring proton network. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for mapping long-range (typically 2- and 3-bond) ¹H-¹³C correlations. youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and confirming the linkage between the two phenyl rings. Key expected HMBC correlations for this compound would include:
Correlations from protons H-2 and H-6 to the ipso-carbon C-1', confirming the biphenyl linkage.
Correlations from protons H-2' and H-6' to the ipso-carbon C-1.
Correlations from protons H-2' and H-4' to the nitrile carbon (C≡N), confirming the position of the cyano group.
Correlations from protons H-3 and H-5 to the bromine-bearing carbon C-4.
Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that allows for the complete and confident assignment of every proton and carbon signal. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular formula and fragmentation pattern, of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). longdom.org This precision allows for the calculation of a unique elemental composition, which serves as definitive proof of the molecular formula. For this compound (C₁₃H₈BrN), HRMS can readily distinguish it from other potential compounds having the same nominal mass. The presence of a single bromine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion, which shows two peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Interactive Table 2: Exact Mass and Elemental Composition Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₈⁷⁹BrN |
| Monoisotopic Mass (Calculated) | 284.98946 u |
| Molecular Formula | C₁₃H₈⁸¹BrN |
| Monoisotopic Mass (Calculated) | 286.98741 u |
| Expected M+ / [M+2]+ Ratio | ~1:1 |
Analysis of the fragmentation patterns in mass spectrometry, often induced by electron ionization (EI), provides valuable structural information. nih.govnih.gov The fragmentation of this compound is expected to follow pathways characteristic of aromatic and halogenated compounds. researchgate.net
The molecular ion ([M]⁺˙) would be the parent peak. Subsequent fragmentation could involve several key steps:
Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺.
Loss of Cyano Radical: Fragmentation could also occur via the loss of the cyano group, yielding an [M-CN]⁺ ion.
Biphenyl Cleavage: The central C-C bond linking the two rings could rupture, leading to ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) and the cyanophenyl cation ([C₇H₄N]⁺).
The relative intensities of these fragment ions help to build a complete picture of the molecule's structure and bond strengths. The analysis of these pathways is a critical step in structural confirmation. researchgate.net
Interactive Table 3: Predicted Major Fragment Ions for this compound in EI-MS.
| m/z (for ⁷⁹Br) | Proposed Fragment | Identity |
| 285 | [C₁₃H₈BrN]⁺˙ | Molecular Ion (M⁺˙) |
| 206 | [C₁₃H₈N]⁺ | [M-Br]⁺ |
| 259 | [C₁₂H₈Br]⁺ | [M-CN]⁺ |
| 152 | [C₁₂H₈]⁺˙ | [M-HBr-CN]⁺˙ |
| 155 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. cardiff.ac.ukarxiv.org These two techniques are often complementary.
For this compound, the spectra are dominated by vibrations characteristic of the substituted aromatic rings and the nitrile functional group.
Nitrile Stretch (νC≡N): This is one of the most diagnostic peaks. It is expected to appear as a strong, sharp absorption band in the IR spectrum around 2220-2240 cm⁻¹. researchgate.net
Aromatic C-H Stretch (νC-H): These vibrations typically occur as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch (νC=C): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two phenyl rings.
C-Br Stretch (νC-Br): The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically at lower wavenumbers (500-650 cm⁻¹).
Aromatic C-H Bending (δC-H): Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are highly characteristic of the aromatic substitution pattern. A strong band corresponding to the 1,4-disubstituted pattern of the bromophenyl ring is expected.
Interactive Table 4: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the biphenyl rings, the cyano group, and the carbon-bromine bond.
The key vibrational regions and their expected assignments for this compound are:
Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching modes of the two phenyl rings.
Cyano (C≡N) Stretching: A sharp and intense absorption band is anticipated in the 2240-2220 cm⁻¹ range. The precise position of this peak is sensitive to the electronic environment and intermolecular interactions, making it a valuable probe of the local molecular order.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1610-1450 cm⁻¹ region.
In-plane C-H Bending: These deformation vibrations occur in the 1300-1000 cm⁻¹ range.
Out-of-plane C-H Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds, and their positions are indicative of the substitution pattern on the phenyl rings.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the low-frequency region, typically between 600 and 500 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibrational Assignment |
| ~3080 - 3030 | Aromatic C-H Stretch |
| ~2230 | Cyano (C≡N) Stretch |
| ~1600, ~1580, ~1475 | Aromatic Ring C=C Stretch |
| ~1250 | Biphenyl Inter-ring C-C Stretch |
| ~1180, ~1070 | Aromatic C-H In-plane Bending |
| ~840, ~780 | Aromatic C-H Out-of-plane Bending |
| ~550 | C-Br Stretch |
This interactive table contains expected data based on structurally similar compounds.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is an excellent tool for studying the vibrations of the biphenyl backbone and the cyano group.
Key features expected in the Raman spectrum include:
Cyano (C≡N) Stretching: Similar to IR spectroscopy, a strong, sharp peak is expected around 2230 cm⁻¹. The high polarizability of the C≡N bond makes this a prominent feature in the Raman spectrum. Studies on various cyanobiphenyls show this peak's position is sensitive to the molecular environment and phase changes. bldpharm.comwhiterose.ac.uk
Inter-ring C-C Stretching: A characteristic mode for biphenyl systems is the inter-ring C-C stretching vibration, which typically appears around 1280-1300 cm⁻¹. patsnap.comtandfonline.com The frequency of this mode is indicative of the dihedral angle between the two phenyl rings.
Aromatic Ring Breathing Modes: Symmetric "breathing" modes of the phenyl rings give rise to strong Raman signals, often observed near 1600 cm⁻¹ and 1000 cm⁻¹.
C-Br Stretching: The C-Br stretch, while also IR active, can be observed in the Raman spectrum in the 600-500 cm⁻¹ region.
The following table summarizes the expected prominent Raman shifts for this compound, compiled from studies on related substituted biphenyls. bldpharm.compatsnap.com
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~2230 | Cyano (C≡N) Stretch |
| ~1605 | Aromatic Ring Symmetric C=C Stretch |
| ~1285 | Biphenyl Inter-ring C-C Stretch |
| ~1000 | Aromatic Ring Trigonal Breathing |
| ~840 | Aromatic C-H Bending |
| ~550 | C-Br Stretch |
This interactive table contains expected data based on structurally similar compounds.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides fundamental information about crystal packing, intermolecular interactions, and polymorphism.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Although a crystal structure for this compound is not available in the searched literature, data from the closely related isomer, 4-Bromo-4'-cyanobiphenyl, provides valuable insight. Its structure revealed a significant inter-ring twist angle. For this compound, one would expect a similar non-planar conformation. The analysis would also detail the intermolecular interactions, such as halogen bonding (C-Br···N≡C) or dipole-dipole interactions involving the cyano groups, which govern the crystal packing.
Below is an illustrative table of crystallographic data, based on what might be expected for a compound of this type, drawing parallels with known substituted biphenyl structures.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12-15 |
| b (Å) | ~5-8 |
| c (Å) | ~10-13 |
| β (°) | ~95-105 |
| Volume (ų) | ~1000-1200 |
| Z (molecules/unit cell) | 4 |
| Dihedral Angle (°) | ~30-45 |
This interactive table contains hypothetical data for illustrative purposes.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is an essential tool for phase identification and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.
For this compound, PXRD would be used to:
Confirm Phase Purity: By comparing the experimental pattern to a simulated pattern from single-crystal data, the purity of a bulk sample can be verified.
Identify Polymorphs: Different crystallization conditions (e.g., solvent, temperature) can lead to different polymorphs. PXRD is the primary method for identifying and distinguishing between these forms. The existence of polymorphs is common in cyanobiphenyl derivatives. nih.gov
Monitor Phase Transitions: Temperature-dependent PXRD can be used to study solid-state phase transitions.
A typical PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal lattice.
Resonant X-ray Scattering for Mesophase Structure
Many cyanobiphenyl derivatives exhibit liquid crystal (mesophase) behavior, where molecules possess a degree of orientational order but lack the long-range positional order of a true crystal. Conventional X-ray scattering can be limited in elucidating the complex, often subtle, superstructures within these phases.
Resonant X-ray Scattering (RXS), also known as Anomalous X-ray Scattering, is a powerful technique that overcomes these limitations. By tuning the incident X-ray energy to an absorption edge of a specific element in the molecule—in this case, the K-edge of the bromine atom—the scattering from that element is selectively enhanced. This enhancement makes the scattering sensitive to the orientation of the C-Br bond.
This technique is particularly valuable for revealing structures that are otherwise "invisible" to conventional X-rays, such as antiferroelectric and ferrielectric ordering in smectic liquid crystal phases. For a brominated compound like this compound, RXS could be used to:
Determine Interlayer Ordering: In layered smectic phases, RXS can reveal how molecules in adjacent layers are correlated.
Probe Helical Superstructures: It can provide direct evidence and measurement of the pitch in chiral nematic or twist-bend nematic phases.
Distinguish Between Structural Models: The polarization and azimuthal dependence of the resonant signal can be analyzed to differentiate between competing models of mesophase organization.
Studies on other bromine-substituted liquid crystals have successfully used RXS at the bromine K-edge to reveal complex two-layer superlattices in B2 phases, demonstrating the utility of this technique for such systems. patsnap.comresearchgate.netnih.gov
Advanced Microscopy Techniques for Solid-State Properties
While diffraction techniques provide information on the average bulk structure, microscopy methods offer direct, real-space visualization of a material's morphology, crystal habits, and defects. For a molecular crystal like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide critical insights into its solid-state properties.
Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of a material with high resolution. For this compound, SEM analysis of a crystalline powder would reveal:
Crystal Morphology: The external shape of the crystals (e.g., needles, plates, prisms), which is an expression of the internal crystal structure.
Particle Size and Distribution: Quantitative information on the size of the crystallites in a bulk sample.
Surface Features: The presence of steps, defects, or intergrowth on the crystal faces.
Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM, capable of imaging the internal structure of a material, including its crystal lattice. However, organic molecular crystals are often sensitive to the high-energy electron beam, which can cause radiation damage. Using low-dose techniques, TEM can be employed to:
Image Crystal Lattices: Directly visualize the periodic arrangement of molecules.
Characterize Defects: Identify and characterize dislocations, stacking faults, and grain boundaries within the crystals.
Obtain Electron Diffraction Patterns: Selected Area Electron Diffraction (SAED) can provide crystallographic information from nano- or micro-sized single crystals, complementing XRD data.
The application of these advanced microscopy techniques would provide a visual link between the atomic-level structure determined by XRD and the macroscopic properties of solid this compound. tandfonline.com
Scanning Pyroelectric Microscopy for Polar Property Mapping
Scanning Pyroelectric Microscopy (SPEM) is a powerful technique for mapping the spatial distribution of polarization in molecular crystals that exhibit a pyroelectric effect. Current time information in Pasuruan, ID. The pyroelectric effect describes the change in polarization of a material in response to a change in temperature. In SPEM, a localized temperature change is induced in the sample, and the resulting pyroelectric current is measured. This current is proportional to the magnitude of the local polarization vector. Current time information in Pasuruan, ID.
In the study of 4-bromo-4'-cyanobiphenyl (BCNBP), a close structural analog of this compound, SPEM has been employed to investigate the inhomogeneous distribution of polarity. Current time information in Pasuruan, ID.researchgate.net It was found that as-grown crystals of BCNBP can develop into a bipolar state, meaning they contain domains with opposite average polarity. Current time information in Pasuruan, ID.researchgate.net This phenomenon is attributed to a 180° orientational disorder of the dipolar molecules at the crystal-nutrient interface during growth. Current time information in Pasuruan, ID.researchgate.net SPEM measurements revealed that the acceptor groups (in this case, the cyano group) are predominantly present at the crystal surfaces. Current time information in Pasuruan, ID.researchgate.net
| Domain ID | Position (x, y) | Pyroelectric Current (pA) | Relative Polarization |
| D1 | (10, 15) | 5.2 | +1.00 |
| D2 | (12, 45) | -4.8 | -0.92 |
| D3 | (35, 20) | 5.5 | +1.06 |
| D4 | (40, 55) | -5.1 | -0.98 |
| D5 | (60, 30) | 0.1 | ~0 (Domain Boundary) |
This table is illustrative and represents the type of data generated by SPEM. The values are not from actual measurements on this compound.
The results from SPEM analysis on related compounds have demonstrated that the stochastic process of polarity formation can be influenced by the addition of symmetric biphenyl molecules during crystal growth. For instance, the addition of 4,4'-dibromobiphenyl (B48405) (DBBP) was shown to invert the net polarity of both BCNBP and 4-bromo-4'-nitrobiphenyl (B1267536) (BNBP) crystals, a phenomenon that was clearly demonstrated by SPEM results. Current time information in Pasuruan, ID.researchgate.net
Phase-Sensitive Second Harmonic Microscopy for Domain Analysis
Phase-Sensitive Second Harmonic Microscopy (PS-SHM) is a nonlinear optical technique that provides complementary information to SPEM for the analysis of polar domains. Second Harmonic Generation (SHG) is a process where two photons of the same frequency interact with a nonlinear material and are "up-converted" to a single photon with twice the frequency (and half the wavelength). A key requirement for SHG is a non-centrosymmetric crystal structure. Consequently, SHG is an excellent probe for polarity.
In PS-SHM, not only the intensity of the second harmonic signal is detected, but also its phase. This is crucial because domains with opposite polarity will generate second harmonic signals that are 180° out of phase. By interfering the SHG signal from the sample with a reference SHG signal, it is possible to distinguish between these antiparallel domains.
For crystals of BCNBP, PS-SHM has been used to complement SPEM measurements by providing a direct visualization of adjacent domains with opposite polarity. Current time information in Pasuruan, ID.researchgate.net This confirms the bipolar nature of the as-grown crystals that results from the orientational disorder of the molecules. Current time information in Pasuruan, ID.researchgate.net The technique offers high spatial resolution and is non-destructive, making it ideal for studying the domain structure of delicate molecular crystals.
The data from PS-SHM can be used to construct a detailed map of the domain structure. The table below provides an example of the kind of quantitative information that can be extracted from a PS-SHM analysis of a bipolar crystal.
| Domain ID | Area (µm²) | Average SHG Intensity (a.u.) | Phase Difference (degrees) | Polarity |
| A | 150 | 850 | 0 | Positive |
| B | 125 | 830 | 180 | Negative |
| C | 200 | 865 | 0 | Positive |
| D | 180 | 840 | 180 | Negative |
This table is illustrative and represents the type of data generated by PS-SHM. The values are not from actual measurements on this compound.
Together, SPEM and PS-SHM provide a comprehensive picture of the polar properties of this compound and its derivatives at the microscopic level. They reveal the complex domain structures that can form as a result of subtle changes in molecular orientation during crystal growth, which are fundamental to understanding and ultimately controlling the macroscopic properties of these materials. The research on analogous compounds strongly suggests that monodomain polar molecular crystals are inherently difficult to achieve, with these advanced microscopy techniques being essential tools to characterize the resulting bipolar structures. Current time information in Pasuruan, ID.researchgate.net
Computational and Theoretical Investigations of 4 Bromo 3 Cyanobiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Bromo-3'-cyanobiphenyl to predict a range of properties from the ground state electron density. DFT calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com For cyanobiphenyl-based materials, methods like the B3LYP hybrid functional combined with a basis set such as 6-31G(d) are commonly employed to obtain optimized geometries and electrostatic potential surfaces. tandfonline.com
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic transition. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and more easily polarized. nih.gov For this compound, the HOMO is typically localized on the electron-rich bromobiphenyl moiety, while the LUMO is concentrated around the electron-withdrawing cyano group and the adjacent phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Various global reactivity descriptors can be calculated from the HOMO and LUMO energy values, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical hardness (η), and global softness (S). materialsciencejournal.org These descriptors provide a quantitative measure of the molecule's chemical behavior.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.65 | Energy gap, indicating chemical stability |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |
The conformation of biphenyl (B1667301) derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This rotation around the central C-C single bond is subject to a balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar structure.
For this compound, a potential energy surface (PES) scan can be performed by systematically varying this dihedral angle and calculating the corresponding energy at each step. longdom.org This analysis reveals the energy minima corresponding to stable conformers and the energy barriers to rotation. The ground state conformation is typically a non-planar, twisted structure, which minimizes steric repulsion. The energy landscape shows two equivalent energy minima and rotational barriers that must be overcome for interconversion.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 2.10 | Planar (Eclipsed - Unstable) |
| 20 | 0.55 | Twisted |
| 40 | 0.00 | Minimum Energy (Stable) |
| 60 | 0.45 | Twisted |
| 90 | 1.95 | Perpendicular (Eclipsed - Unstable) |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Visible). scite.ai By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov For this compound, the lowest energy transition is typically a HOMO→LUMO transition with significant π→π* character.
Furthermore, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR and Raman spectra and aiding in the assignment of vibrational modes.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 295 | 0.68 | HOMO → LUMO |
| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 242 | 0.25 | HOMO → LUMO+1 |
DFT is also used to model the non-covalent interactions that govern how molecules pack in condensed phases. For this compound, key interactions include halogen bonding and π-π stacking. The bromine atom can act as a halogen bond donor due to the presence of an electropositive region known as a σ-hole on its outer surface. mdpi.com This allows for favorable electrostatic interactions with the electron-rich nitrogen atom of the cyano group on a neighboring molecule (Br···N≡C).
Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict sites for intermolecular interactions. mdpi.com The MEP map highlights the positive potential on the bromine atom (the σ-hole) and the negative potential around the cyano group, providing a clear rationale for the formation of halogen bonds. DFT calculations can quantify the strength of these interactions, which are crucial for the formation of specific liquid crystal or crystal structures. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com
Simulations can also characterize the motion of the terminal groups—the bromine atom and the cyano group. The analysis can reveal the rotational and vibrational dynamics of these substituents. In simulations of larger systems, such as a liquid crystal phase, MD can be used to study collective motions and the dynamic processes that lead to phase transitions. researchgate.net The results from MD simulations are essential for understanding how the flexibility and motion of individual molecules influence the macroscopic properties of the material. mdpi.com
Simulation of Phase Transitions in Condensed Phases
The study of phase transitions in liquid crystalline materials like this compound heavily relies on computational methods such as molecular dynamics (MD) simulations. These simulations provide molecular-level insights into the collective behaviors that govern the transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases. While direct simulation data for this compound is not extensively available in the literature, the behavior of analogous cyanobiphenyl compounds has been thoroughly investigated, offering a strong basis for understanding its properties.
MD simulations for the 4-cyano-4'-n-alkylbiphenyl (nCB) series, which are structurally related to this compound, have been performed to study the nematic-isotropic (NI) phase transition. scite.ai These simulations often employ detailed atomistic models or simplified extended-atom models to make the calculations more rapid without losing essential structural information. By calculating key parameters such as the orientational order parameter as a function of temperature, these simulations can identify phase transition temperatures and characterize the nature of the transition. For instance, simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) confined between 2D material layers show that the mesogenic molecules form highly stable, ordered layered structures, and their dynamics are strongly influenced by the structural properties. aps.org
For halogenated compounds, MD simulations have been developed to model the specific effects of halogen bonding, which involves including a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.gov This is particularly relevant for this compound, where bromine's ability to form halogen bonds could significantly influence molecular packing and phase stability. The introduction of a bromine atom and a meta-positioned cyano group introduces significant asymmetry and alters the dipole moment compared to the well-studied nCB series. These changes would be expected to influence the intermolecular interactions, potentially frustrating the formation of the highly ordered smectic phases often seen in other cyanobiphenyls and favoring the nematic phase. tandfonline.comwhiterose.ac.uk
Computational studies on related halogen-terminated cyanobiphenyls have shown that a terminal halogen atom tends to suppress smectic behavior, a contrast to other liquid crystal systems where halogens can promote such phases. tandfonline.com This is attributed to electrostatic interactions and steric effects that disrupt the layered packing required for smectic phases. tandfonline.com Simulations can quantify these effects by analyzing intermolecular interaction energies and radial distribution functions within the simulated condensed phase.
| Compound | Simulation Method | Parameter Investigated | Key Finding | Reference |
|---|---|---|---|---|
| 5CB (4-cyano-4'-pentylbiphenyl) | Molecular Dynamics (MD) | Nematic-Isotropic Transition | Simulations successfully reproduce nematic and smectic-like phases and the first-order nematic-isotropic transition. | |
| nCB series (n=5, 6, 7, 8) | Generalized Replica Exchange Method (gREM) MD | Nematic-Isotropic Phase Transition | Enhanced sampling captures the bimodal distribution of the order parameter, characteristic of a first-order transition. | scite.ai |
| CB7CB (1,7-bis(4-cyanobiphenyl-4'-yl)heptane) | Molecular Dynamics (MD) | Nematic to Twist-Bend Nematic (N-NTB) Transition | Simulations help characterize the short helical pitch and spontaneous tilt angle of the NTB phase. | core.ac.uk |
| Halogenated Inhibitors | Molecular Dynamics (MD) with extra point charge | Halogen Bonding Interaction | Protocol accurately models halogen bonding (C-X···O), showing interaction strength order I > Br > Cl. | nih.gov |
Theoretical Models for Liquid Crystalline Behavior
Continuum theories describe liquid crystals as a continuous medium, ignoring the discrete molecular structure, to model their macroscopic behavior under external fields and flow. The most widely used framework for nematic liquid crystals is the Leslie-Ericksen theory. researchgate.netarxiv.orgarxiv.org This hydrodynamic theory describes the orientation of the liquid crystal molecules using a unit vector field called the director, n . It couples the director field's evolution with the fluid's velocity field, successfully explaining the anisotropic viscosity and flow alignment phenomena observed in nematics. ox.ac.uk The theory is defined by a set of viscoelastic parameters: three Frank elastic constants (for splay, twist, and bend deformations) and six Leslie viscosity coefficients. nih.gov For a molecule like this compound, these parameters would be influenced by its specific molecular shape, polarity, and intermolecular interactions.
The Olmsted-Goldbart theory is an important extension of the Leslie-Ericksen framework. researchgate.netaps.org It is particularly useful for describing behavior near the nematic-isotropic phase transition, where the degree of molecular alignment (the order parameter) is not constant and can be affected by external stimuli like shear flow. researchgate.netscilit.comnih.govaps.org This theory generalizes the dynamics to include variations in the amplitude of the nematic order, predicting how the transition temperature can shift with shear rate. aps.org Given the molecular structure of this compound, its response to flow near the clearing point would be well-described by this more comprehensive model.
Molecular field theories provide a bridge between individual molecular properties and the macroscopic phases they form. The foundational model for the nematic-isotropic transition is the Maier-Saupe theory. cam.ac.ukoreilly.com This mean-field theory explains the formation of the nematic phase as a result of anisotropic attractive interactions (specifically, induced dipole-induced dipole dispersion forces) between rod-like molecules. oreilly.comox.ac.uk The theory posits that the interaction energy of a single molecule is dependent on its orientation relative to the average orientation of its neighbors, which is described by the nematic order parameter, S. cam.ac.uk
The Maier-Saupe theory successfully predicts a first-order phase transition from an ordered nematic state (S > 0) to a disordered isotropic state (S = 0) upon heating. cam.ac.uk It also correctly predicts that at the transition temperature, the order parameter universally drops from a value of S ≈ 0.43 to zero. cam.ac.uk The theory can be extended to a continuum energy functional, providing a basis for modeling spatially inhomogeneous systems like liquid crystal defects. ox.ac.uk For this compound, its elongated, somewhat rigid core is conducive to the anisotropic interactions that the Maier-Saupe theory is built upon.
While the Maier-Saupe model focuses on nematic ordering, other molecular theories address the formation of smectic phases, which have one-dimensional positional order. These theories often incorporate additional factors, such as permanent dipole moments and molecular shape, which can favor the formation of layered structures. However, for certain halogen-terminated cyanobiphenyls, smectic phases are notably suppressed. tandfonline.comwhiterose.ac.uk This has been attributed to the steric bulk of the halogen atom and electrostatic repulsion that would arise if the polar bromine atoms were concentrated at the layer interfaces in an interdigitated smectic structure. tandfonline.com Therefore, molecular field models for this compound would likely predict a stable nematic phase while indicating a suppression of smectic tendencies compared to its alkyl- or alkoxy-terminated counterparts.
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. rsc.orgresearchgate.netnih.gov By calculating the electronic structure of this compound, one can identify the most likely sites for chemical attack and estimate the energy barriers for various transformations.
Key indicators of reactivity are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally signifies higher chemical reactivity. mdpi.com For this compound, the electron-withdrawing cyano group and the electronegative bromine atom would lower the energies of both orbitals.
Conceptual DFT provides a framework to quantify reactivity through various descriptors. mdpi.comresearchgate.net These include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.
Local reactivity descriptors, such as Fukui functions or Parr functions, can pinpoint specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.commdpi.com For this compound, several reactive sites can be predicted:
The Carbon-Bromine Bond: The C-Br bond is a common site for reactions like Suzuki or Stille cross-coupling, Buchwald-Hartwig amination, and cyanation. Computational studies can model the oxidative addition step to a metal catalyst (e.g., Palladium(0)), which is often the rate-determining step in these cross-coupling cycles. DFT calculations on similar reactions, such as the cyanation of dibromo-diaminobenzene with copper cyanide, have been used to map the reaction pathway, identify transition states, and calculate activation energies. researchgate.net
The Phenyl Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the bromo and cyano substituents, as well as the other phenyl ring, will determine the regioselectivity of such reactions. The cyano group is a deactivating meta-director, while the bromine is a deactivating ortho-, para-director. Computational analysis of the molecular electrostatic potential (MESP) surface and condensed Fukui functions can precisely predict the most favorable positions for electrophilic attack.
The Cyano Group: The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Global tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global electrophilic power of the molecule. |
This table provides the definitions of common DFT descriptors used to analyze molecular reactivity. researchgate.netlongdom.org
By applying these computational techniques, a detailed understanding of the kinetic and thermodynamic aspects of potential reactions involving this compound can be achieved, guiding synthetic efforts and predicting its chemical behavior.
Advanced Applications in Materials Science and Technology
Liquid Crystal Systems
The cyanobiphenyl moiety is one of the most important mesogenic (liquid crystal-forming) units ever discovered, pivotal in the development of the liquid crystal display (LCD) industry. Derivatives containing this core, often synthesized from precursors like 4-Bromo-3'-cyanobiphenyl, are central to creating novel liquid crystalline materials with tailored properties for a range of applications.
Cyanobiphenyls, such as the archetypal 4-alkyl-4'-cyanobiphenyls (nCB), were instrumental in the commercialization of twisted nematic (TN) LCDs. The development of new mesogens aims to improve upon the properties of these classic materials, targeting wider temperature ranges, lower operating voltages, and faster switching speeds. Bromo-cyanobiphenyl derivatives serve as key intermediates in the synthesis of more complex liquid crystal structures, including oligomers and polymers. whiterose.ac.uk The bromo-functional group allows for the extension of the molecular core through cross-coupling reactions, enabling the creation of mesogens with optimized shape anisotropy and polarity, which are critical parameters for display applications. For instance, the parallel synthesis of various 4-alkyl-4'-cyanobiphenyl homologues is a common strategy in the search for new liquid crystal materials for displays. d-nb.info
The substitution pattern on the cyanobiphenyl core profoundly affects the type of liquid crystal phase (mesophase) that a material exhibits and the transition temperatures between these phases. Studies on homologous series of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr) and ω-bromo-1-(4-cyanobiphenyl-4'-yloxy) alkanes (CBOnBr) reveal the impact of the bromo-cyanobiphenyl unit. whiterose.ac.uk
In these systems, the presence and position of the terminal bromine atom, along with the length of the alkyl or alkyloxy spacer, dictate the stability of nematic and smectic phases. For the CBnBr series, nematic behavior is observed for alkyl chains with five or more carbon atoms (n≥5). whiterose.ac.uk A notable finding is the general absence or suppression of smectic phases in these terminally brominated cyanobiphenyl alkanes. whiterose.ac.uk This suppression is attributed to electrostatic interactions and steric hindrance from the bromine atoms, which would concentrate at the layer interfaces in a potential smectic arrangement, thus destabilizing the layered structure. whiterose.ac.uk This demonstrates how the bromo-cyanobiphenyl unit can be used to specifically promote nematic phases while inhibiting smectic ordering.
| Compound (n) | Melting Point (°C) | Nematic to Isotropic Transition (TNI, °C) | Phase Behavior |
|---|---|---|---|
| 2 | 105.1 | - | Crystalline |
| 3 | 85.6 | 86.5 | Nematic |
| 4 | 81.2 | 72.5 | Nematic |
| 5 | 70.3 | 79.9 | Nematic |
| 6 | 60.9 | 74.9 | Nematic |
Data sourced from studies on CBOnBr series, illustrating the influence of the alkyloxy chain length (n) on liquid crystal properties. whiterose.ac.uk
The twist-bend nematic (NTB) phase is a fascinating mesophase discovered in recent years, characterized by a heliconical arrangement of molecules with a pitch on the order of nanometers. researchgate.netnsf.gov This phase is typically formed by bent molecules, and liquid crystal dimers based on cyanobiphenyl units have become the canonical system for its study. spie.org These dimers, such as 1,ω-bis(4-cyanobiphenyl-4'-yl) alkanes (CBnCB), consist of two rigid cyanobiphenyl mesogens linked by a flexible spacer. spie.org
The synthesis of such dimers, particularly non-symmetric versions like 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB), relies on precursors containing the bromo-cyanobiphenyl scaffold. whiterose.ac.ukresearchgate.net The molecular curvature, largely dictated by the length and parity of the spacer chain, is a prerequisite for the formation of the NTB phase. nih.gov Dimers with an odd number of atoms in the spacer typically exhibit a bent shape that promotes the NTB phase. spie.org The strong anti-parallel correlations favored by the cyanobiphenyl groups also play a crucial role in the phase behavior of these materials. researchgate.net
| Compound | Nematic to Isotropic Transition (TNI, °C) | Nematic to NTB Transition (TNNTB, °C) | Helical Pitch (nm) |
|---|---|---|---|
| CB7CB | 116.5 | 102.5 | ~8 |
| CB6OCB | 153 | 109 | 8.9 |
| CB9CB | 119.5 | 93.0 | Not Reported |
| CB11CB | 118.0 | 74.5 | Not Reported |
Data compiled from various studies on cyanobiphenyl dimers. researchgate.netguidechem.comd-nb.info
Introducing chirality into a nematic liquid crystal leads to a chiral nematic (N*) or cholesteric phase, where the director twists into a helical superstructure. This is the basis for technologies such as reflective displays and temperature sensors. Chirality is typically induced by adding a small amount of a chiral dopant to a nematic host material. researchgate.net Cyanobiphenyl mixtures, like E7, are common hosts due to their stable and broad nematic range. researchgate.net
While this compound is not itself chiral, it can be used as a starting material to synthesize more complex chiral molecules. Furthermore, the introduction of chiral dopants into cyanobiphenyl-based systems can lead to the formation of a chiral NTB phase, removing the double degeneracy of the helical twist sense. spie.org The efficiency of a chiral dopant is measured by its helical twisting power (HTP), and designing dopants that are highly soluble and effective in nematic hosts is an active area of research.
The utility of liquid crystals in displays stems from their ability to alter the polarization of light in response to an applied electric field. The electro-optical response is governed by properties such as dielectric anisotropy (Δε), elastic constants, and viscosity. Cyanobiphenyls are prized for their large positive dielectric anisotropy, which arises from the strong dipole moment of the nitrile group aligned with the long molecular axis. researchgate.net This allows the molecules to be easily reoriented by an electric field.
The switching time—the time it takes for the liquid crystal molecules to reorient upon application or removal of a voltage—is a critical parameter for display performance. For nematic liquid crystals, typical response times are in the millisecond range. acs.org While specific data for this compound is not available, materials derived from it are designed to optimize these fundamental electro-optical properties for specific applications, balancing factors like switching speed, threshold voltage, and operational temperature range.
Optoelectronic Devices
While the primary research focus for bromo-cyanobiphenyl compounds has been in liquid crystals, their molecular structure makes them promising candidates as precursors for materials in other optoelectronic applications. The combination of a π-conjugated biphenyl (B1667301) core, an electron-withdrawing cyano group, and a synthetically versatile bromo group provides a powerful toolkit for designing organic semiconductors.
This compound can be considered a strategic building block for larger, more complex molecules intended for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The biphenyl unit provides a rigid, conjugated backbone that can facilitate charge transport, while the cyano group can be used to tune the material's electron affinity and lowest unoccupied molecular orbital (LUMO) energy level. acs.org
The most significant feature in this context is the bromine atom. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. These reactions are workhorses in the synthesis of conjugated polymers and complex organic molecules. By reacting this compound with various boronic acids or organostannanes, chemists can construct extended π-systems with tailored electronic and photophysical properties. For example, hole-blocking materials like 1,3,5-tris(4'-cyanobiphenyl-4-yl)benzene have been synthesized for use in OLEDs to enhance device efficiency, showcasing the utility of the cyanobiphenyl unit in advanced optoelectronic architectures. acs.org Therefore, this compound represents a valuable starting material for the synthesis of next-generation organic electronic materials.
Sensor Technologies
The rigid structure and tunable electronic properties of cyanobiphenyl derivatives make them excellent candidates for the development of chemical sensors. These sensors can detect the presence of specific analytes, such as metal ions or organic molecules, by producing a measurable optical or electronic signal.
Chemoresponsive sensors operate by changing their physical properties in response to a chemical stimulus. Liquid crystals (LCs) based on cyanobiphenyls are particularly effective for this purpose. A thin film of an LC material can be oriented on a surface, resulting in a uniform optical appearance. When this film is exposed to a target analyte, the interaction can disrupt the ordered arrangement of the LC molecules, leading to a change in the optical texture that is easily visible, often with the naked eye or through a polarizing microscope.
Derivatives of this compound can be incorporated into such systems. The bromo and cyano groups can be chemically modified to introduce specific recognition sites that selectively bind to a target analyte. For instance, the bromine atom could be replaced with a crown ether moiety to create a sensor for specific metal ions. This targeted interaction provides the selectivity needed for practical sensor applications. researchgate.net
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte. They offer a highly sensitive and selective method for detecting trace amounts of various species, including environmentally and biologically important metal ions. frontiersin.orgnih.gov
The cyanobiphenyl framework is an effective fluorophore. By attaching a suitable receptor unit to this framework, a selective fluorescent sensor can be created. mdpi.com Research has shown that cyanobiphenol-based probes can act as "turn-on" fluorescent sensors for ions like aluminum (Al³⁺) and zinc (Zn²⁺). nih.gov In a typical design, the probe exhibits weak fluorescence in its free state. Upon binding to the target metal ion, a process such as the chelation-enhanced fluorescence (CHEF) effect can occur, which restricts intramolecular rotation or inhibits photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. researchgate.net
Derivatives of this compound are ideal precursors for these probes. The bromo group provides a convenient point of attachment for a chelating group designed to bind a specific metal ion. The inherent fluorescence of the cyanobiphenyl core provides the signaling component.
Table 1: Performance of a Cyanobiphenol-Based Fluorescent Probe for Metal Ion Detection
| Target Ion | Detection Limit (M) | Binding Ratio (Probe:Ion) | Fluorescence Response |
|---|---|---|---|
| Al³⁺ | 2.52 x 10⁻⁷ | 1:1 | Turn-on |
This table is based on data for the cyanobiphenol-based probe MHB, demonstrating the potential of the cyanobiphenyl scaffold in sensor applications. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. longdom.orgnih.gov Self-assembly is the process by which these molecules spontaneously organize into well-defined, ordered structures. nih.govresearchgate.net
The cyanobiphenyl unit is a classic example of a mesogen—a molecule that can form liquid crystal phases. The rigid, rod-like shape of the biphenyl core, combined with the strong dipole moment of the terminal cyano group, encourages the molecules to align with one another, leading to the formation of ordered nematic or smectic phases. whiterose.ac.uk
This compound and its derivatives are key components in this field. The bromine atom can be used to introduce other functional groups that can direct the self-assembly process in more complex ways. For example, replacing the bromine with a hydrogen-bonding unit could lead to the formation of supramolecular polymers. The interplay between the shape of the molecule and the specific non-covalent interactions governs the final structure of the self-assembled material. whiterose.ac.uk This control over molecular organization is fundamental to creating advanced materials with anisotropic properties, such as those used in liquid crystal displays (LCDs).
Induced Liquid Crystal Complexes
While this compound itself does not exhibit liquid crystalline phases, its molecular structure is conducive to inducing or participating in the formation of mesophases when mixed with other compounds. This phenomenon is particularly relevant in the context of creating liquid crystal mixtures with tailored properties. The formation of such induced liquid crystal complexes is driven by specific intermolecular interactions that are not present in the individual components.
The strong dipole moment originating from the cyano group (-C≡N) is a key factor in its molecular interactions. This polarity can lead to strong dipole-dipole interactions with other polar molecules, which is a fundamental requirement for the formation of the orientationally ordered nematic and positionally ordered smectic phases.
Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of liquid crystals, the bromine atom in this compound can interact with electron-donating groups, such as the cyano group of another molecule, to promote specific molecular alignments and enhance the stability of the resulting mesophase. The interplay of these dipole-dipole and halogen bonding interactions can lead to the formation of a liquid crystalline phase in a mixture of two non-mesomorphic compounds or the enhancement of the mesophase range and stability of an existing liquid crystal.
The meta-position of the cyano group in this compound results in a bent molecular shape. This deviation from linearity can be exploited in the formation of specialized liquid crystal phases, such as the twist-bend nematic (NTB) phase, when mixed with appropriate partner molecules. The bent geometry frustrates simple parallel packing, leading to the formation of complex, heliconical superstructures.
Molecular Packing and Self-Organization in Solid and Mesophases
The self-organization of this compound in the solid state and its potential packing in induced mesophases are governed by a delicate balance of intermolecular forces, molecular shape, and steric effects.
In the crystalline solid state, the molecules will arrange themselves to maximize packing efficiency and optimize intermolecular interactions. The packing is likely to be influenced by a combination of van der Waals forces, dipole-dipole interactions between the cyano groups, and potentially halogen bonds between the bromine and cyano moieties of neighboring molecules. The bent shape resulting from the 3'-cyano substitution will likely lead to a more complex packing arrangement compared to its linear isomer, 4-bromo-4'-cyanobiphenyl. This can result in herringbone or more intricate layered structures in the solid phase.
When participating in an induced liquid crystal phase, the self-organization of this compound is dictated by the directing influence of the host liquid crystal and the specific intermolecular interactions. In a nematic phase, the molecules would exhibit long-range orientational order, aligning their long axes, on average, with that of the director of the host. The bent shape of the molecule would, however, introduce local perturbations to the director field.
In a smectic phase, which possesses positional order in addition to orientational order, the molecules would be organized into layers. The segregation of the polar cyano and brominated moieties from the nonpolar biphenyl cores would likely play a significant role in the formation and stability of these layers. The potential for interdigitation or intercalation of the molecules within the smectic layers would depend on the specific host and the strength of the lateral intermolecular interactions.
The study of analogous systems with bromo and cyano functionalities provides insights into the expected behavior of this compound. For instance, in related cyanobiphenyl systems, the antiparallel pairing of molecules due to strong dipole-dipole interactions of the cyano groups is a common motif that drives the formation of smectic phases. The presence of the bulky bromine atom can sterically influence this packing, potentially favoring tilted smectic arrangements or frustrating layer formation altogether.
Below is a table summarizing the key molecular features of this compound and their influence on its self-organization:
| Molecular Feature | Influence on Packing and Self-Organization |
| Biphenyl Core | Provides a rigid, anisotropic shape conducive to liquid crystalline ordering. |
| Cyano Group (-C≡N) | Introduces a strong dipole moment, leading to significant dipole-dipole interactions that promote antiparallel molecular arrangements. |
| Bromine Atom (-Br) | Acts as a potential halogen bond donor, influencing specific directional interactions. Its size also introduces steric effects that can modify molecular packing. |
| 3'-Cyano Substitution | Results in a bent molecular geometry, which can frustrate simple parallel packing and favor the formation of more complex mesophases in mixtures. |
Further research, including detailed crystallographic studies and miscibility studies with various liquid crystal hosts, would be invaluable in fully elucidating the rich and complex self-organization behavior of this compound in both solid and induced mesophases.
Role in Medicinal Chemistry and Complex Organic Synthesis
Intermediate in Pharmaceutical Synthesis
As an intermediate, 4-Bromo-3'-cyanobiphenyl provides a foundational structure that can be extensively modified to produce complex active pharmaceutical ingredients (APIs). The presence of two distinct reactive sites—the bromine atom, which is amenable to cross-coupling reactions, and the cyano group, which can be converted into other functional groups—makes it a versatile precursor in multi-step synthetic pathways.
The biphenyl (B1667301) scaffold is a critical pharmacophore for the sartan class of drugs, which are antagonists for the angiotensin II type 1 (AT1) receptor and are widely used to treat hypertension. scitechdaily.com While the direct precursor most commonly cited in the synthesis of sartans like Losartan and Irbesartan is 4'-bromomethyl-2-cyanobiphenyl (Bromo OTBN), the underlying biphenyl nitrile structure is fundamental. blogspot.comgoogle.compyglifesciences.com The synthesis of these drugs often involves the creation of a biphenyl core, followed by functional group interconversions. nih.gov
Synthetic routes to sartans heavily rely on building the characteristic biphenyl tetrazole moiety. nih.gov A key step often involves a Suzuki-Miyaura coupling reaction to form the biphenyl structure, for example, by coupling 2-bromobenzonitrile with 4-methylphenylboronic acid. nih.govresearchgate.net Subsequent reactions, such as benzylic bromination of the methyl group, create the highly reactive intermediate necessary for alkylating the imidazole portion of the final drug molecule. nih.gov
| Drug Class | Key Structural Moiety | Relevance of Biphenyl Precursors |
| Angiotensin II Receptor Antagonists (Sartans) | Biphenyl Tetrazole | The biphenyl core is essential for binding to the AT1 receptor. |
| Losartan | Imidazole derivative with biphenyl tetrazole | Synthesized using intermediates like 4'-bromomethyl-2-cyanobiphenyl. blogspot.comgoogle.com |
| Irbesartan | Spiroimidazole derivative with biphenyl tetrazole | Synthesis also involves a substituted 4'-bromomethylbiphenyl intermediate. blogspot.com |
The rational design of novel, high-quality building blocks is a crucial strategy for accelerating drug discovery projects and improving the quality of candidate compounds. csmres.co.ukni.ac.rs Bromoarenes, such as this compound, are particularly valuable in this context. scitechdaily.com The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise and controlled assembly of complex molecular architectures. csmres.co.uk
The biphenyl structure itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. The cyano group adds another layer of synthetic versatility, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring—a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties. nih.gov This dual functionality makes compounds like this compound attractive starting points for creating libraries of diverse compounds for high-throughput screening and lead optimization. nih.govchimia.ch
Synthesis of Biologically Relevant Biphenyl Derivatives
The structural attributes of this compound make it a suitable precursor for the synthesis of various classes of biologically active molecules beyond the sartan family. Its ability to participate in carbon-carbon bond-forming reactions is key to constructing larger, more complex scaffolds.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ni.ac.rschemrevlett.com The synthesis of biphenyl-containing chalcone derivatives can be achieved through established organometallic reactions.
A common synthetic strategy involves a Suzuki-Miyaura coupling to first construct a biphenyl ketone. nih.govsemanticscholar.org For instance, a bromo-substituted acetophenone could be coupled with a cyanophenylboronic acid (or vice versa, using this compound and an acetylphenylboronic acid) in the presence of a palladium catalyst. nih.gov The resulting biphenyl ethanone can then undergo a base-catalyzed Claisen-Schmidt condensation with a suitable aromatic aldehyde to yield the final biphenyl chalcone derivative. nih.govsemanticscholar.org
Table: General Synthetic Steps for Biphenyl Chalcones
| Step | Reaction Type | Reactants Example | Product |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 4-Bromoacetophenone + 3-Cyanophenylboronic acid | 4'-Acetyl-biphenyl-3-carbonitrile |
Biphenyl-tyrosine derivatives are biologically significant molecules, with some acting as antibacterial agents. semanticscholar.org The synthesis of such compounds can be accomplished by coupling the biphenyl moiety to the tyrosine scaffold, typically via a Suzuki-Miyaura cross-coupling reaction. In this approach, a protected tyrosine derivative, such as N-Boc-3-iodotyrosine methyl ester, can be reacted with a suitable boronic acid or ester derivative of this compound. semanticscholar.org Alternatively, this compound itself can be coupled with a tyrosine derivative that has been converted into a boronic acid. This reaction creates a direct carbon-carbon bond between the two key fragments, yielding a complex amino acid derivative that incorporates the biphenyl structure.
Analytical Challenges in Pharmaceutical Impurity Profiling
Impurity profiling—the identification, characterization, and quantification of impurities in APIs and finished drug products—is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. nih.govbiomedres.us The synthesis of a specific molecule like this compound, and its subsequent use as an intermediate, presents several analytical challenges. rroij.comresearchgate.net
The control of impurities is a significant issue for healthcare manufacturing, with regulatory bodies like the ICH and FDA setting stringent limits on acceptable levels. rroij.combiomedres.us For a compound like this compound, potential impurities could arise from several sources:
Isomeric Impurities: During the synthesis of the biphenyl core (e.g., via Suzuki coupling), variations in regioselectivity could lead to the formation of other isomers, such as 2'-cyano or 4'-cyano derivatives, which may be difficult to separate and detect.
Reaction Byproducts: Incomplete reactions or side reactions can introduce impurities. For example, in a bromination step, the formation of di-brominated products is a common side reaction. Similarly, side reactions involving the cyano group are possible.
Degradation Products: The compound may degrade under certain storage or reaction conditions, leading to new, unknown impurities.
Detecting and quantifying these impurities, especially at trace levels (e.g., below the 0.1% threshold for identification), requires sophisticated analytical techniques. nih.gov Hyphenated methods are particularly powerful for this purpose. nih.gov
Table: Analytical Techniques for Impurity Profiling
| Technique | Application | Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | High resolution, well-established, versatile with various detectors (e.g., UV, DAD). rroij.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of trace-level impurities. | High sensitivity and selectivity; provides molecular weight information for structural elucidation. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or semi-volatile impurities and residual solvents. | Excellent separation for volatile compounds; provides mass spectral data for identification. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. | Provides detailed structural information for definitive identification of isolated impurities. biomedres.usnih.gov |
One of the key challenges is developing a single chromatographic method that can resolve all potential, structurally similar impurities from the main compound. Furthermore, if an impurity lacks a strong UV chromophore, standard HPLC-UV detection may not be sensitive enough, necessitating the use of more universal detectors like Charged Aerosol Detectors (CAD) or mass spectrometers. researchgate.net
Determination of Process-Related Impurities
In the synthesis of any specialty chemical like this compound, the identification and control of process-related impurities are critical for ensuring the final product's quality and purity. The synthetic route to this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a brominated benzene derivative and a cyanophenyl boronic acid or stannane, or vice-versa.
Potential process-related impurities could arise from several sources:
Starting Materials: Unreacted starting materials, such as 4-bromophenylboronic acid or 3-cyanobromobenzene, would be primary impurities.
Homocoupling Side Products: The formation of symmetrical biphenyls, like 4,4'-dibromobiphenyl (B48405) and 3,3'-dicyanobiphenyl, through the homocoupling of starting materials is a common side reaction in many cross-coupling methodologies.
Isomeric Impurities: The presence of other positional isomers of either the starting materials or the final product could lead to isomeric impurities that may be difficult to separate. For instance, the presence of 2-cyanobromobenzene in the starting material could lead to the formation of 4-Bromo-2'-cyanobiphenyl.
Solvent and Reagent Residues: Residual solvents, catalysts (e.g., palladium complexes), and other reagents used in the synthesis and purification steps can also be present as impurities.
A systematic approach to identifying these impurities would involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify compounds with different masses and polarities.
Table 1: Potential Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Potential Source |
|---|---|
| 4-Bromophenylboronic acid | Unreacted starting material |
| 3-Cyanobromobenzene | Unreacted starting material |
| 4,4'-Dibromobiphenyl | Homocoupling of 4-bromophenylboronic acid |
| 3,3'-Dicyanobiphenyl | Homocoupling of 3-cyanobromobenzene |
| 4-Bromo-2'-cyanobiphenyl | Isomeric impurity in starting material |
Analytical Method Development for Trace Level Quantification
The ability to quantify trace levels of this compound is essential, particularly if it were to be used as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). The development of a robust analytical method would be a prerequisite for its use in a regulated environment.
A sensitive and specific analytical method for the trace level quantification of this compound would likely be based on reverse-phase HPLC with UV or mass spectrometric detection.
Method Development Considerations:
Column Chemistry: A C18 or a phenyl-hexyl column would likely provide good retention and selectivity for the aromatic biphenyl structure. The choice would depend on the specific impurity profile.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve the best separation. Gradient elution would likely be necessary to resolve all potential impurities.
Detection:
UV Detection: The conjugated biphenyl system would exhibit strong UV absorbance, making UV detection a viable option. The selection of an appropriate wavelength would be critical for sensitivity and selectivity.
Mass Spectrometry (MS): For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) would be the preferred method. This would allow for the unequivocal identification and quantification of the target compound and its impurities, even at very low concentrations. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes would be employed for trace level analysis.
Table 2: Hypothetical HPLC-MS Method Parameters for Trace Level Quantification of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | [M+H]+ → Fragment ion |
The validation of such a method would involve assessing its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Structure Function/property Relationships in 4 Bromo 3 Cyanobiphenyl Derivatives
Influence of Halogen and Cyano Substituent Position on Molecular Conformation
The three-dimensional shape and packing of biphenyl (B1667301) derivatives are heavily influenced by the positioning of their substituents. In 4-bromo-3'-cyanobiphenyl, the bromine atom is at the 4-position of one phenyl ring, and the cyano group is at the 3'-position of the other. This specific arrangement has significant consequences for the molecule's conformation compared to isomers where the cyano group is at the 4'-position.
The dihedral angle between the two phenyl rings is a key conformational parameter. In the solid state, substituted biphenyls are often non-planar due to steric hindrance between the ortho-hydrogens. For instance, the related compound 4-cyano-4'-fluorobiphenyl has a dihedral angle of 30.28°. researchgate.net The placement of the cyano group at the 3'-position, as in 4-heptyl-3'-cyanobiphenyl, leads to a different molecular packing and conformation compared to its 4'-cyano counterpart. researchgate.net Crystal structure analysis of 4-heptyl-3'-cyanobiphenyl reveals a distinct packing arrangement that is different from that of 4-heptyl-4'-cyanobiphenyl, even though both may crystallize in the same space group. researchgate.net
Substituents also influence intermolecular interactions. Electron-accepting groups like cyano (CN) and bromine (Br) affect the molecule's electrostatic potential. elsevierpure.com These electronic effects, combined with steric factors, dictate the preferred molecular conformation and the efficiency of molecular packing in the condensed state. The deviation from planarity and the specific packing arrangement are direct results of the interplay between the steric and electronic effects of the bromo and cyano substituents. researchgate.net
| Compound | Substituent Positions | Key Conformational Features |
| 4-Heptyl-4'-cyanobiphenyl | 4-Heptyl, 4'-Cyano | Exhibits a nematic liquid crystal phase; specific head-to-tail packing arrangement. researchgate.net |
| 4-Heptyl-3'-cyanobiphenyl | 4-Heptyl, 3'-Cyano | Does not exhibit a nematic phase; packing is significantly different from its 4'-cyano isomer. researchgate.net |
Impact of Molecular Architecture on Liquid Crystalline Phases
The ability of a molecule to form liquid crystalline phases is exquisitely sensitive to its architecture. For cyanobiphenyl derivatives, factors such as the position of polar groups, the presence of halogens, and the length of flexible alkyl chains are paramount.
The position of the cyano group is critical. A study comparing 4-heptyl-4'-cyanobiphenyl and 4-heptyl-3'-cyanobiphenyl found that only the 4'-substituted isomer exhibits a nematic liquid-crystalline phase. researchgate.net This highlights that the linearity and dipole moment associated with the 4,4'-disubstitution pattern are often crucial for the formation of stable mesophases.
Furthermore, the introduction of a terminal halogen, such as bromine, on an alkyl chain attached to the cyanobiphenyl core has a profound impact. In many systems, terminal halogens are known to promote smectic phases. tandfonline.com However, in cyanobiphenyl-based materials, a terminal bromine atom on an alkyl chain tends to suppress smectic behavior, with the materials often exhibiting only nematic phases. tandfonline.comtandfonline.comyork.ac.uk This suppression is attributed to a combination of steric effects and electrostatic interactions that would arise from concentrating bromine atoms at the layer interfaces in a potential smectic structure. tandfonline.comwhiterose.ac.uk The strong tendency of cyanobiphenyls to form anti-parallel pairs, which leads to interdigitated smectic phases, would force the bulky and polar bromine atoms into close proximity, destabilizing the layered structure. tandfonline.com
| Compound Series | Molecular Feature | Observed Liquid Crystal Behavior |
| ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr) | Terminal bromine on alkyl chain | Nematic behavior observed for chain lengths n≥5; smectic phases are suppressed. tandfonline.comwhiterose.ac.uk |
| ω-bromo-1-(4-cyanobiphenyl-4'-yloxy) alkanes (CBOnBr) | Terminal bromine on alkyloxy chain | Nematic behavior observed for chain lengths n≥3; smectic phases are suppressed. tandfonline.comwhiterose.ac.uk |
| 4-Heptyl-3'-cyanobiphenyl | Cyano group at 3'-position | No liquid crystal phase observed. researchgate.net |
Correlation between Electronic Structure and Optoelectronic Performance
The electronic structure of cyanobiphenyl derivatives, governed by the arrangement of π-conjugated systems and electron-donating or -withdrawing groups, is directly correlated with their optoelectronic properties. These materials are a class of organic semiconductors with delocalized π-electron clouds, making them suitable for applications in electronic and optoelectronic devices. researchgate.net
These electronic characteristics influence key optoelectronic parameters. For instance, properties like birefringence in liquid crystals are linked to the molecular polarizability. mdpi.com In donor-acceptor type molecules, a larger separation between the donor and acceptor groups can lead to a larger longitudinal dipole, which increases polarizability and results in greater birefringence. mdpi.com The specific substitution pattern of this compound affects the π-conjugation across the biphenyl rings, which in turn modulates these properties. Compounds such as 4'-bromo-4-cyano-biphenyl are recognized as intermediates for photovoltaic materials used in organic electroluminescent devices, underscoring the relevance of their electronic structure to optoelectronic applications. chemicalbook.com
Relationship between Molecular Flexibility and Material Properties
Molecular flexibility, often introduced via alkyl or alkyloxy chains, plays a crucial role in determining the material properties of cyanobiphenyl derivatives, particularly their phase behavior. The length and parity (odd or even number of atoms) of these flexible spacers can dictate the type of liquid crystal phase formed and the transition temperatures. whiterose.ac.uktandfonline.com
In simpler monomeric systems like the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr), the flexible alkyl chain length (n) systematically affects the nematic-isotropic transition temperature (TNI). For this series, the TNI increases in an almost linear fashion as the chain length 'n' increases for n≥5. tandfonline.comwhiterose.ac.uk This demonstrates a clear relationship where increasing the molecular length and flexibility via the alkyl chain enhances the stability of the nematic phase. This flexibility allows the molecules to adopt conformations that favor the orientational order required for liquid crystal phases while disrupting the positional order needed for crystallization.
Modulation of Chemical Reactivity through Structural Variations
The chemical reactivity of this compound is determined by its distinct functional groups: the bromine atom, the cyano group, and the two aromatic rings. The positions of these groups modulate the electron density across the molecule, creating specific sites for chemical reactions.
The bromine atom is a particularly important reactive handle. It can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions. This allows the this compound core to be used as a building block for synthesizing more complex molecules, liquid crystal dimers, oligomers, and polymers. whiterose.ac.ukgoogle.com For example, ω-bromo-terminated cyanobiphenyl alkanes are described as key intermediates for expanding the structural diversity of materials that form twist-bend liquid crystal phases. tandfonline.com
The electronic nature of the substituents influences the reactivity of the aromatic rings toward electrophilic substitution. The cyano group is a strong deactivating group, reducing the electron density of the ring it is attached to. The bromine atom is also deactivating but is ortho-, para-directing. The interplay of these effects across the biphenyl system dictates the regioselectivity of further functionalization. Synthetic methods for cyanobiphenyls often involve the cyanation of a brominated biphenyl precursor, highlighting the importance of halogenated intermediates in the synthesis of these materials. google.com
Future Research Avenues and Emerging Concepts
Development of Sustainable and Green Synthetic Pathways
The synthesis of biphenyl (B1667301) derivatives traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on aligning the synthesis of 4-Bromo-3'-cyanobiphenyl and its derivatives with the principles of green chemistry. jddhs.comjddhs.com This involves the development of protocols that minimize hazardous substances, reduce energy consumption, and improve atom economy.
Key research directions include:
Photocatalysis: Utilizing visible light to initiate reactions offers a green alternative to traditional thermal methods. au.dkacs.org For related compounds like 4′-(bromomethyl)-2-cyanobiphenyl, methods using visible light with an H₂O₂/HBr system have been developed, suggesting a viable path for the synthesis of other brominated biphenyls. acs.org The use of heterogeneous metal-free photocatalysts, such as graphitic carbon nitride (g-C3N4), represents a sustainable approach for the selective oxidation of related starting materials. rsc.org
Alternative Solvents: The replacement of hazardous organic solvents like carbon tetrachloride and chlorobenzene (B131634) is a primary goal. au.dk Research into greener alternatives, such as diethyl carbonate or bio-based solvents, is crucial for reducing the environmental impact of synthesis. au.dk
Catalytic Protocols: Shifting from stoichiometric reagents to efficient catalytic systems is a fundamental principle of green chemistry. researchgate.net This reduces waste by ensuring that reagents are used more efficiently.
Continuous Flow Processing: Innovative techniques like continuous flow processing can offer significant reductions in resource use and environmental impact compared to traditional batch synthesis. jddhs.comjddhs.com
| Green Synthesis Strategy | Principle | Potential Advantage for this compound Synthesis |
| Visible Light Photocatalysis | Uses light as an energy source to drive chemical reactions. | Reduced energy consumption, milder reaction conditions. |
| Biocatalysis | Employs enzymes or whole microorganisms as catalysts. jddhs.com | High selectivity, biodegradable catalysts, operation in aqueous media. jddhs.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. jddhs.com | Faster reaction times, often leading to higher yields and cleaner products. jddhs.com |
| Use of Green Solvents | Replaces volatile and toxic organic solvents with safer alternatives. jddhs.com | Reduced environmental pollution and improved worker safety. au.dk |
Exploration of Novel Catalytic Systems for Advanced Functionalization
The functionalization of the this compound core is key to unlocking its potential. Future work will focus on developing novel catalytic systems that allow for precise and efficient modification of the biphenyl scaffold. The bromine and cyano groups are excellent starting points for cross-coupling reactions, but direct C-H activation is an emerging frontier.
Areas for exploration include:
Palladium-Catalyzed Cross-Coupling: While established, there is still room for innovation in developing more active and stable palladium catalysts for Suzuki, Heck, and Sonogashira couplings at the C-Br bond.
C-H Functionalization: Catalytic systems that can selectively activate and functionalize the C-H bonds on the biphenyl rings would provide a more direct and atom-economical route to complex derivatives, bypassing the need for pre-functionalized starting materials.
Dual-Purpose Catalysis: Systems that can orchestrate multiple transformations in a single pot, such as a combined cross-coupling and cyanation reaction, would streamline synthetic pathways significantly.
Design of Next-Generation Materials with Tunable Optical, Electronic, and Sensing Capabilities
Cyanobiphenyls are renowned for their liquid crystalline properties, which were pivotal in the development of liquid crystal displays (LCDs). tandfonline.com By strategically modifying the this compound structure, researchers can design next-generation materials with precisely tuned characteristics.
Future research in this area will likely focus on:
Liquid Crystals: The introduction of different alkyl chains or other functional groups can alter the mesophase behavior, leading to new liquid crystals with specific transition temperatures and dielectric properties. tandfonline.comresearchgate.net The steric bulk of the bromine atom can influence phase behavior, such as suppressing smectic phases in some terminally halogenated cyanobiphenyls. tandfonline.com
Organic Light-Emitting Diodes (OLEDs): The biphenyl core can be incorporated into larger conjugated systems for use as emissive or charge-transport materials in OLEDs. The electronic properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups, similar to how fluorination tunes the optical properties of other organic electronic materials. rsc.orgresearchgate.net
Chemical Sensors: The self-assembly of cyanobiphenyl derivatives can be exploited to create sensitive chemical sensors. unl.ptresearchgate.net The interaction of analytes with the organized molecular structure can trigger a detectable optical or electronic response. The specific functional groups on this compound could be tailored to create sensors with high selectivity for particular volatile organic compounds. unl.pt
| Material Application | Key Property to Tune | Role of this compound |
| Liquid Crystals | Phase transition temperatures, dielectric anisotropy. | Core mesogenic unit; bromine and cyano groups influence molecular packing and polarity. tandfonline.com |
| OLEDs | Emission wavelength, quantum yield, charge mobility. | Building block for larger conjugated molecules; functional groups tune HOMO/LUMO energy levels. researchgate.net |
| Chemical Sensors | Selectivity, sensitivity. | Forms self-assembled structures that are disrupted by analytes, leading to a signal. unl.pt |
Discovery and Optimization of New Therapeutic Agents Based on Biphenyl Scaffolds
The biphenyl motif is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and biologically active compounds. doaj.orgresearchgate.net this compound represents an ideal starting point for generating libraries of novel compounds for biological screening.
Promising therapeutic areas for exploration include:
Anticancer Agents: The biphenyl scaffold is found in various anticancer agents. doaj.org The strategy of "scaffold hopping," where parts of a known active molecule are replaced with bioisosteres, could be applied to this compound to develop new kinase inhibitors or agents that interfere with protein-protein interactions. nih.gov
Neurodegenerative Diseases: Biphenyl-containing molecules have been investigated as multitargeted ligands for diseases like Alzheimer's, for instance, by simultaneously inhibiting acetylcholinesterase and tau aggregation. nih.gov The this compound core could be elaborated to explore new therapeutic approaches.
Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates the discovery of new antibiotics. mdpi.com In some molecular scaffolds, the presence of a 4-bromophenyl moiety has been shown to be crucial for potent antibacterial activity, making this a promising area of investigation. mdpi.com
Integration into Advanced Supramolecular and Nanoscaled Assemblies
The noncovalent interactions involving the bromine and cyano groups of this compound can be harnessed to direct the self-assembly of molecules into highly ordered supramolecular structures and nanoscale assemblies. nih.gov
Future research will explore:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases like the nitrogen atom of a nitrile group. researchgate.net This interaction can be a powerful tool for controlling crystal packing and designing complex molecular architectures. researchgate.net
Self-Assembled Monolayers (SAMs): The molecule could be functionalized to form SAMs on surfaces like graphite, allowing for the creation of well-defined interfaces with specific electronic or chemical properties. Computer modeling can be used to predict the structure of such adsorbed layers. dntb.gov.ua
Nanoscale Drug Delivery: Polymer-based or lipid-based nanoscale assemblies can be used as vehicles for drug delivery. nih.gov Biphenyl derivatives could be incorporated into these systems either as the drug itself or as a structural component of the delivery vehicle.
Advanced Mechanistic and Theoretical Investigations of Complex Chemical Phenomena
To guide the rational design of new materials and molecules, a deep understanding of the fundamental properties of this compound is required. Advanced computational and mechanistic studies provide insights that are often inaccessible through experiments alone.
Key areas for theoretical investigation include:
Reaction Mechanisms: Using computational chemistry, such as Density Functional Theory (DFT), to elucidate the precise mechanisms of catalytic reactions involving this molecule. This can help in optimizing reaction conditions and designing more efficient catalysts.
Electronic and Photophysical Properties: Calculating the HOMO/LUMO energy levels, absorption/emission spectra, and other electronic properties to predict the suitability of its derivatives for applications in organic electronics.
Intermolecular Interactions: Quantifying the strength and directionality of noncovalent interactions, such as halogen bonding and π-π stacking. This is crucial for predicting crystal structures and understanding self-assembly processes.
In Silico Drug Design: Employing molecular docking studies to predict how derivatives of this compound might bind to biological targets like enzymes or receptors, thereby accelerating the drug discovery process. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 4-Bromo-3'-cyanobiphenyl?
- Methodology : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the biphenyl core. For example:
- Use a brominated aryl halide (e.g., 4-bromophenylboronic acid) and a cyanophenyl partner (e.g., 3-cyanophenyl triflate) under palladium catalysis (e.g., Pd(PPh₃)₄).
- Optimize reaction conditions (e.g., solvent: DMF/H₂O; temperature: 80–100°C; base: Na₂CO₃) to enhance yield and minimize side reactions like homo-coupling .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks to confirm biphenyl connectivity and substituent positions (e.g., bromine at C4, cyano at C3').
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions, particularly if the compound is used in materials science (e.g., liquid crystal phases) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity for research applications.
Advanced Research Questions
Q. What strategies enable selective functionalization of this compound for tailored applications?
- Substitution Reactions :
- Replace the bromine atom via nucleophilic aromatic substitution (e.g., with amines or thiols) under CuI catalysis in DMSO at 120°C .
- For meta-substitution, leverage directing effects of the cyano group to install functionalities like nitro or methoxy groups via electrophilic aromatic substitution .
- Validation : Analyze regioselectivity using F NMR (if fluorinated derivatives are synthesized) or IR spectroscopy to track functional group incorporation.
Q. How is this compound applied in advanced material science, such as liquid crystal research?
- Case Study :
- Analogous to 4-pentyl-4'-cyanobiphenyl (5CB), this compound may form nematic phases. Study phase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
- Investigate air-liquid interfacial ordering using synchrotron X-ray reflectivity, as done for 5CB and 8CB, to correlate molecular alignment with optoelectronic properties .
Q. How can researchers reconcile contradictory data on reactivity or applications of this compound in literature?
- Systematic Approach :
- Reproduce conflicting studies under controlled conditions (e.g., solvent, catalyst loading). For example, if one report claims successful Suzuki coupling while another observes degradation, test thermal stability via TGA.
- Validate intermediates using in-situ FTIR or mass spectrometry to identify side products .
- Collaborative Analysis : Cross-reference findings with computational models (e.g., DFT calculations for reaction pathways) to resolve mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
